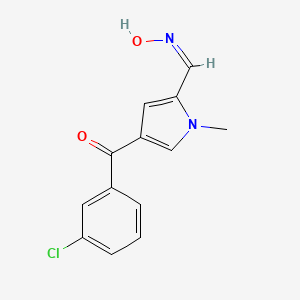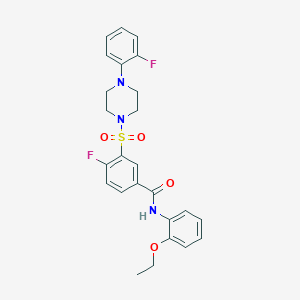
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide” is a chemical compound with the molecular formula C25H25F2N3O4S and a molecular weight of 501.551. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it contains a piperazine moiety2, which is a common feature in many bioactive compounds and pharmaceuticals. The synthesis of such compounds often involves the reaction of piperazine with various electrophiles.Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a piperazine ring, which is a heterocyclic amine, and two fluorophenyl groups attached to the piperazine nitrogen atoms. Additionally, it has a sulfonyl group and an ethoxyphenyl group1.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the resources I have. However, given its structure, it could potentially undergo various reactions typical for compounds containing piperazine, sulfonyl, and aromatic rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources1. Typically, such properties would include solubility, melting point, boiling point, and stability under various conditions.科学的研究の応用
Analytical Chemistry Applications
A study by Wu et al. (1997) introduced a new sulfonate reagent, highlighting its utility in analytical derivatization for liquid chromatography. This reagent improves sensitivity and selectivity in detecting analytes by tagging them for fluorometric detection. The research underscores the reagent's effectiveness in analyzing small molecules like caproic acid, demonstrating a wide linear range and low detection limit, which are crucial for quantitative analyses in complex biological samples (Wu et al., 1997).
Neuroscience and Pharmacology Applications
The application of PET imaging probes for studying neurological disorders was explored by Kepe et al. (2006), who used a selective serotonin 1A (5-HT1A) molecular imaging probe for quantifying 5-HT1A receptor densities in Alzheimer's disease patients. This study provides insights into the neurochemical alterations associated with cognitive decline and Alzheimer's, presenting potential pathways for therapeutic intervention (Kepe et al., 2006).
Van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as benzamide analogues to investigate their potential as antipsychotics. These compounds were evaluated for their dopamine antagonistic activity, offering insights into the development of treatments for psychiatric disorders with fewer side effects (Van Wijngaarden et al., 1987).
A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, by Hvenegaard et al. (2012), identified the key cytochrome P450 enzymes involved. This research aids in understanding the metabolic pathways of new therapeutic agents, ensuring their safe and effective use in treating major depressive disorder (Hvenegaard et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources1. As with any chemical compound, appropriate safety measures should be taken when handling it.
将来の方向性
The future directions for research on this compound could include studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. However, specific future directions would depend on the results of initial studies.
Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, a detailed literature search and expert consultation would be recommended.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N3O4S/c1-2-34-23-10-6-4-8-21(23)28-25(31)18-11-12-20(27)24(17-18)35(32,33)30-15-13-29(14-16-30)22-9-5-3-7-19(22)26/h3-12,17H,2,13-16H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRFRSBWCGCLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

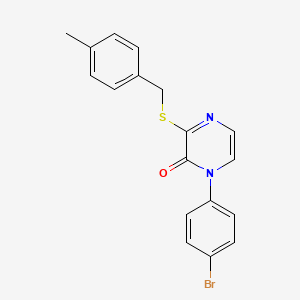

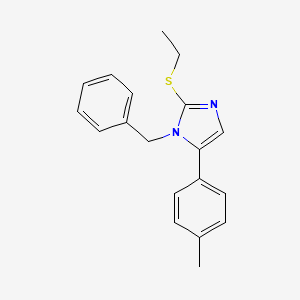
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)
![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2418032.png)
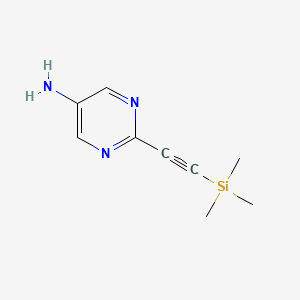

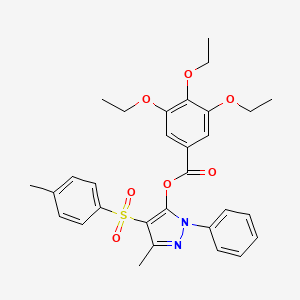
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine](/img/structure/B2418036.png)
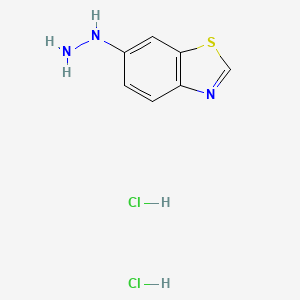
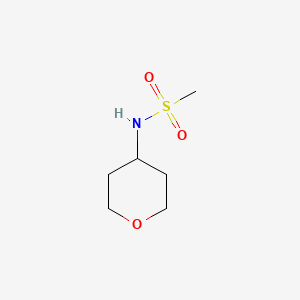
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)
